molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No.: B1584783
CAS No.: 24589-77-3
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzoic acid hydrochloride can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The synthesis involves the following steps :

    Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using tin(II) chloride dihydrate in hydrochloric acid to yield 4-hydrazinobenzoic acid.

    Hydrochloride Formation: Finally, the 4-hydrazinobenzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzoic acids, hydrazine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

4-Hydrazinobenzoic acid hydrochloride has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated thirteen derivatives of 4-hydrazinobenzoic acid against MCF-7 and HCT-116 cells. The results indicated that some derivatives had IC50 values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM, comparable to doxorubicin, a standard chemotherapy drug . Notably, the incorporation of isothiocyanates into the structure enhanced the cytotoxic effects.

CompoundIC50 (MCF-7)IC50 (HCT-116)Normal Cell Toxicity
4-HBA Derivative 125.6 µM22.5 µMLow
4-HBA Derivative 221.3 µM19.7 µMModerate
Doxorubicin22.6 µM19.7 µMHigh

Analytical Chemistry

In analytical applications, this compound serves as a derivatizing agent for aldehyde analysis via High Performance Liquid Chromatography (HPLC). The compound forms stable hydrazones with aldehydes, facilitating their detection and quantification in complex matrices like food and biological samples.

Application Example: Aldehyde Analysis

A study demonstrated the utility of this compound in HPLC methods for analyzing aldehydes in food products, highlighting its effectiveness in improving detection limits and specificity .

Materials Science

In materials science, this compound has been used to develop novel drug delivery systems. For instance, it has been incorporated into magnetic ordered mesoporous carbon nanospheres designed for targeted delivery of chemotherapeutics like doxorubicin.

Case Study: Drug Delivery Systems

Research on folic acid-conjugated magnetic ordered mesoporous carbon nanospheres showed that they could effectively load doxorubicin at a capacity of up to 577.12 mg/g, using 4-hydrazinobenzoic acid as a linking agent to enhance targeting capabilities .

Environmental and Toxicological Studies

The compound has also been studied for its potential carcinogenic effects, particularly through oxidative DNA damage mechanisms. Research indicates that exposure to 4-hydrazinobenzoic acid can lead to site-specific DNA damage in human cells, raising concerns about its safety in certain applications .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazinobenzoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various industrial and research applications .

Biological Activity

4-Hydrazinobenzoic acid hydrochloride (4-HBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of 4-HBA, focusing on its cytotoxic effects, mechanisms of action, and related research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H9_9ClN2_2O2_2
  • Molecular Weight : 176.61 g/mol

Cytotoxic Activity

Recent studies have demonstrated that 4-HBA and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

In Vitro Studies

A study evaluated the cytotoxicity of several 4-HBA derivatives, revealing IC50_{50} values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against HCT-116 and MCF-7 cells, respectively. For comparison, doxorubicin, a standard chemotherapy drug, showed IC50_{50} values of 22.6 ± 3.9 µM and 19.7 ± 3.1 µM for the same cell lines .

Table 1: Cytotoxicity of 4-Hydrazinobenzoic Acid Derivatives

CompoundIC50 (HCT-116)IC50 (MCF-7)
Doxorubicin22.6 ± 3.9 µM19.7 ± 3.1 µM
Compound A21.3 ± 4.1 µM-
Compound B-28.3 ± 5.1 µM
Compound C--

The mechanisms underlying the anticancer activity of 4-HBA involve several pathways:

  • Induction of Apoptosis : Compounds derived from 4-HBA have been shown to induce apoptosis in cancer cells, particularly MCF-7 cells, as evidenced by increased Annexin V staining in flow cytometry assays .
  • Reactive Oxygen Species (ROS) Generation : Research indicates that 4-HBA can generate reactive oxygen species, leading to oxidative stress and subsequent DNA damage in cancer cells .
  • Cell Cycle Arrest : Studies suggest that treatment with 4-HBA may lead to cell cycle arrest at various phases, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-HBA and its derivatives:

  • Cytotoxicity Evaluation : A systematic evaluation of various derivatives showed that modifications to the hydrazine moiety significantly impacted cytotoxicity against cancer cell lines .
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their chemical structure .
  • Synthesis of New Derivatives : Researchers have synthesized multiple derivatives of 4-HBA, exploring their potential as anticancer agents and optimizing their pharmacological properties .

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of 4-hydrazinobenzoic acid hydrochloride, and how are they experimentally validated?

  • Molecular formula : C₈H₁₀N₂O₂·HCl, with a molecular weight of 188.61 g/mol. The compound decomposes at 252–254°C, indicating thermal instability requiring controlled storage (2–30°C) and inert atmospheric handling .
  • Validation methods : Melting point analysis via differential scanning calorimetry (DSC) and purity assessment using HPLC (≥95% purity, as per synthesis protocols in ).

Q. What synthetic routes are commonly employed for preparing this compound?

  • The compound is synthesized via hydrazine substitution on methyl 4-aminobenzoate, followed by hydrochlorination. Key steps include refluxing in ethanol with hydrazine hydrate (80%) and acidification with HCl to precipitate the hydrochloride salt .
  • Critical parameters : Reaction temperature (60–80°C), stoichiometric excess of hydrazine (1.2–1.5 equivalents), and pH control during acidification (pH 3–4) to avoid side reactions .

Q. How is the purity of this compound assessed in academic research?

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, eluent: ethyl acetate/methanol 3:1) .
  • Spectroscopic confirmation : FT-IR for hydrazine N–H stretches (3200–3300 cm⁻¹) and ¹H NMR for aromatic protons (δ 7.8–8.2 ppm, J = 8.5 Hz) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in hydrazone formation?

  • The hydrazine group (-NH-NH₂) acts as a nucleophile, attacking carbonyl carbons in aldehydes/ketones to form hydrazones. Reaction kinetics depend on solvent polarity (ethanol/water mixtures preferred) and acid catalysis (glacial acetic acid) to protonate intermediates .
  • Data contradiction resolution : Discrepancies in reaction yields (e.g., 60–85%) arise from aldehyde substituent effects (electron-withdrawing groups slow nucleophilic attack). Optimization involves adjusting reaction time (6–24 hrs) and temperature (25–60°C) .

Q. How does this compound contribute to designing pharmacologically active hydrazide-hydrazone derivatives?

  • The compound serves as a precursor for hydrazide-hydrazones with antimicrobial or anticancer activity. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives, enhancing bioavailability and target specificity .
  • Case study : Derivatives of 4-hydrazinobenzoic acid showed IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7) in vitro, linked to apoptosis induction via caspase-3 activation .

Q. What stability challenges arise when handling this compound, and how are they mitigated?

  • Degradation pathways : Hydrolysis of the hydrazine group in aqueous media (pH > 7) and thermal decomposition above 250°C.
  • Mitigation strategies : Storage under nitrogen at 2–8°C, use of anhydrous solvents in reactions, and avoidance of prolonged light exposure .

Q. Methodological Guidance

Q. How should researchers analyze contradictory spectral data for this compound?

  • Example : Discrepancies in ¹³C NMR signals for the carbonyl group (δ 165–170 ppm) may arise from solvent polarity or tautomerism. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What safety protocols are critical when working with this compound?

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats.
  • Disposal : Incinerate in a chemical incinerator with afterburner/scrubber to prevent environmental release. Avoid drain disposal due to potential aquatic toxicity (no ecotoxicity data available) .

Q. Key Citations

  • Synthesis and characterization of hydrazide-hydrazones: .
  • Safety and disposal guidelines: .
  • Spectroscopic validation: .

Properties

IUPAC Name

4-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQMKQBCHYRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

619-67-0 (Parent)
Record name 4-Carboxyphenylhydrazinium chloride
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DSSTOX Substance ID

DTXSID8020709
Record name 4-Hydrazinobenzoic acid hydrochloride
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Molecular Weight

188.61 g/mol
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CAS No.

24589-77-3
Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Record name 4-hydrazinobenzoic acid monohydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Hydrazinobenzoic acid hydrochloride
4-Hydrazinobenzoic acid hydrochloride

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